molecular formula C5H12Cl2N2 B083039 Chloro-bis(dimethylamino)-methylium chloride CAS No. 13829-06-6

Chloro-bis(dimethylamino)-methylium chloride

Cat. No.: B083039
CAS No.: 13829-06-6
M. Wt: 171.07 g/mol
InChI Key: UWMLSXCBFHQUTH-UHFFFAOYSA-M
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Description

Chloro-bis(dimethylamino)-methylium chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a chloro group and two dimethylamino groups attached to a methylium ion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro-bis(dimethylamino)-methylium chloride typically involves the reaction of dimethylamine with a suitable chlorinating agent. One common method includes the reaction of dimethylamine with phosphorus trichloride, followed by the addition of methylium chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified through distillation or crystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Chloro-bis(dimethylamino)-methylium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the dimethylamino groups may be oxidized or reduced under specific conditions.

    Addition Reactions: The methylium ion can react with nucleophiles to form addition products.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield dimethylamino-substituted derivatives, while oxidation reactions can produce N-oxides.

Scientific Research Applications

Chloro-bis(dimethylamino)-methylium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological molecules, including proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Chloro-bis(dimethylamino)-methylium chloride exerts its effects involves its ability to act as a strong electrophile. The methylium ion can readily accept electrons from nucleophiles, facilitating various chemical transformations. The dimethylamino groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

    Chloro-bis(dimethylamino)phosphine: Similar in structure but contains a phosphorus atom instead of a methylium ion.

    Dimethylaminochloromethane: Contains only one dimethylamino group and a chloro group attached to a methane backbone.

    Bis(dimethylamino)methane: Lacks the chloro group, consisting of two dimethylamino groups attached to a methane backbone.

Uniqueness: Chloro-bis(dimethylamino)-methylium chloride is unique due to the presence of both a chloro group and two dimethylamino groups attached to a methylium ion. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

[chloro(dimethylamino)methylidene]-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN2.ClH/c1-7(2)5(6)8(3)4;/h1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMLSXCBFHQUTH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3.2 ml (0.037 mol) of oxalyl chloride in 30 ml of anhydrous carbon tetrachloride is added dropwise to a solution of 4.4 ml (0.037 mol) of tetramethylurea in 20 ml of anhydrous carbon tetrachloride with stirring. The reaction medium is maintained at reflux, with continued stirring, until the evolution of gases (CO and CO2) formed by the reaction has ceased. The CCl4 is then eliminated by distillation at atmospheric pressure. Tetramethylchloroformamidinium chloride is obtained in the form of a white solid (6.23 g). This solid is placed in solution at O° C. in 40 ml of anhydrous acetonitrile.
Quantity
3.2 mL
Type
reactant
Reaction Step One
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4.4 mL
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reactant
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30 mL
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Quantity
20 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2.5 ml (0.027 mol) of oxalyl chloride in 15 ml of anhydrous carbon tetrachloride is poured dropwise into a solution of 3.4 ml (0.027 mol) of tetramethylurea in 10 ml of anhydrous carbon tetrachloride kept stirring under a nitrogen atmosphere. While the stirring is continued, the reaction medium is maintained at reflux until the evolution of carbon dioxide and carbon monoxide gases has ceased. The formamidinium chloride obtained in the form of a white solid is dissolved at 0° C. in 30 ml of anhydrous acetonitrile.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

49.4 g of tetramethylurea were dissolved in 400 ml of 1,2-dichloroethane and 30.0 g of oxalyl chloride were added dropwise to the solution at room temperature over a period of 15 minutes. The resulting solution was stirred at room temperature for 15 minutes and further stirred in an oil bath at 65° C. for 2 hrs. The reaction mixture was concentrated under reduced pressure to 200 ml and allowed to cool, upon which crystals separated out. The crystals were obtained by filtration, washed with ether and dried under reduced pressure to obtain 30.0 g of a white, hygroscopic intermediate.
Quantity
49.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

1,1,3,3-tetramethylurea (450 mg) was dissolved in anhydrous ether (5 mL) under N2. Oxayl chloride (390 uL) was added over 1 minute and the mixture was left to stir. After 5 minutes a solid had precipitated on the base of the flask, this was broken up and stirring was continued overnight. Volatiles were evaporated to give N-[chloro(dimethylamino)methylene]-N-methylmethanaminium chloride salt as a white solid. Acetonitrile (10 mL) was added and 1 mL of this solution was added to a stirred solution of O-benzyl-2,6-dimethyl-L-tyrosyl-N-[(2S)-2-{[(Z)-{[(benzyloxy)carbonyl]amino}{[(benzyloxy)carbonyl]imino}methyl]amino}-3-phenylpropyl]-D-alaninamide (315 mg, 0.387 mmol) from preparation 23, and triethylamine (65 uL, 0.464 mmol) in acetonitrile (2 mL) under N2 with ice cooling. The reaction mixture was then allowed to stir at room temperature overnight. LCMS showed starting material still remained so more of the N-[chloro(dimethylamino)methylene]-N-methylmethanaminium chloride salt solution (0.1 mL) was added and the reaction was left to stir over a weekend. The reaction mixture was then purified by Trilution HPLC (eluting with acetonitrile/H2O/formic acid gradient) to afford the title compound as a white foam in 24% yield, 90 mg. 1H NMR (400 MHz, MeOH-d4) δ : 0.92 (d, 3H), 2.28 (S, 6H), 2.60-3.20 (m, 17H), 3.48 (m, 1H), 4.04 (m, 2H), 4.44 (m, 1H), 5.04 (s, 4H), 5.22 (s, 2H), 6.69 (s, 2H), 7.18-7.41 (m, 20H), 8.27 (s, 1H). LRMS ES m/z 912 [MH]+
Quantity
450 mg
Type
reactant
Reaction Step One
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Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
390 μL
Type
reactant
Reaction Step Two

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